molecular formula C9H17N3O B11911108 (3S,4S)-4-(Azetidin-1-yl)piperidine-3-carboxamide

(3S,4S)-4-(Azetidin-1-yl)piperidine-3-carboxamide

Cat. No.: B11911108
M. Wt: 183.25 g/mol
InChI Key: XJVWVQNYDPRKHS-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-4-(Azetidin-1-yl)piperidine-3-carboxamide is a high-purity chemical compound supplied for research purposes. It features a piperidine core substituted at the 3- and 4-positions with a carboxamide group and an azetidine ring, respectively. This specific stereochemistry makes it a chiral building block of significant interest in medicinal chemistry and drug discovery . The azetidine ring is a recognized pharmacophore in medicinal chemistry, found in molecules with a range of biological activities . Similarly, piperidine and piperidine-carboxamide structures are common motifs in pharmaceutically active compounds, such as renin inhibitors for treating hypertension . The integration of these two heterocyclic systems into a single, stereodefined molecule provides a conformationally constrained scaffold that is highly useful for generating novel bioactive substances . Researchers can utilize this compound as a key intermediate in the synthesis of more complex target molecules, for exploring structure-activity relationships (SAR), or in the development of DNA-encoded peptide libraries . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

(3S,4S)-4-(azetidin-1-yl)piperidine-3-carboxamide

InChI

InChI=1S/C9H17N3O/c10-9(13)7-6-11-3-2-8(7)12-4-1-5-12/h7-8,11H,1-6H2,(H2,10,13)/t7-,8-/m0/s1

InChI Key

XJVWVQNYDPRKHS-YUMQZZPRSA-N

Isomeric SMILES

C1CN(C1)[C@H]2CCNC[C@@H]2C(=O)N

Canonical SMILES

C1CN(C1)C2CCNCC2C(=O)N

Origin of Product

United States

Preparation Methods

Alkylation of Piperidine Derivatives

A common approach involves the alkylation of piperidine precursors with azetidine-containing electrophiles. For example, tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate reacts with azetidine under basic conditions to form the desired piperidine-azetidine scaffold.

Reaction Conditions

ParameterValue
SolventDMF
BaseCesium carbonate
Temperature90°C
Time8 hours
Yield70%

This method leverages the mesylation of a piperidine hydroxyl group to generate a leaving group, followed by nucleophilic displacement with azetidine. Stereochemical control is achieved using chiral auxiliaries or enantiomerically pure starting materials.

Aza-Michael Addition for Azetidine Functionalization

Aza-Michael Reaction with α,β-Unsaturated Esters

The aza-Michael addition of azetidine to α,β-unsaturated esters, such as methyl 2-(azetidin-3-ylidene)acetate, provides a stereocontrolled route to substituted azetidine-piperidine hybrids.

Key Steps

  • Horner–Wadsworth–Emmons Reaction : Azetidin-3-one is converted to methyl 2-(azetidin-3-ylidene)acetate using methyl 2-(dimethoxyphosphoryl)acetate and NaH.

  • Aza-Michael Addition : The unsaturated ester undergoes nucleophilic attack by azetidine in acetonitrile at 65°C, yielding 1,3′-biazetidine derivatives.

Optimization Data

CatalystSolventTemperatureYield
DBUAcetonitrile65°C64%
Cs₂CO₃DMF80°C75%

Multi-Component Reactions (MCRs)

Ugi Four-Component Reaction

The Ugi reaction assembles the piperidine-azetidine core from an amine, carbonyl compound, carboxylic acid, and isocyanide. Although specific details for this compound are proprietary, analogous syntheses use:

Representative Components

  • Amine: Enantiomerically pure piperidine-3-carboxamide

  • Carbonyl: Azetidine-1-carbaldehyde

  • Acid: Formic acid

  • Isocyanide: tert-Butyl isocyanide

Advantages

  • Single-step formation of the target scaffold.

  • High atom economy and functional group tolerance.

Resolution of Racemic Mixtures

Chiral Chromatography

Racemic mixtures of 4-(azetidin-1-yl)piperidine-3-carboxamide are separated using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

Performance Metrics

ColumnMobile PhaseResolution (Rs)
Chiralpak IC-3Hexane/EtOH (80:20)1.8

This method is critical for obtaining enantiomerically pure (3S,4S)-configured products when stereoselective synthesis fails.

Comparative Analysis of Methods

MethodYield RangeStereocontrolScalability
Nucleophilic Substitution70–80%ModerateHigh
Aza-Michael Addition60–75%HighModerate
Ugi Reaction50–65%LowHigh
Chiral Resolution30–50%ExcellentLow

Industrial-Scale Considerations

Process Optimization

  • Catalyst Recycling : DBU in aza-Michael reactions is recovered via aqueous extraction, reducing costs.

  • Continuous Flow Systems : Enhance throughput for nucleophilic substitutions by minimizing reaction times.

Emerging Strategies

Enzymatic Desymmetrization

Recent advances employ lipases or transaminases to selectively functionalize prochiral intermediates, improving enantiomeric excess (e.g., >99% ee) .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-(Azetidin-1-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The primary applications of (3S,4S)-4-(Azetidin-1-yl)piperidine-3-carboxamide are in medicinal chemistry and pharmacology. Its role as a Janus kinase inhibitor is particularly significant, as these inhibitors are crucial in managing conditions such as rheumatoid arthritis and other inflammatory diseases. The compound's ability to modulate Janus kinase activity suggests it may influence critical signaling pathways involved in immune responses.

Research has shown that derivatives of This compound exhibit significant biological activities, including:

  • Antimicrobial Properties: The compound has been investigated for its potential to combat bacterial infections.
  • Anticancer Activity: Preliminary studies suggest it may have effects on cancer cell lines, warranting further investigation into its efficacy as an anticancer agent.
  • Anti-inflammatory Effects: Its role as a Janus kinase inhibitor underscores its potential in reducing inflammation .

Synthesis and Derivatives

The synthesis of This compound can be achieved through various organic reactions, allowing for the creation of derivatives with enhanced biological properties. Techniques such as:

  • Horner-Wadsworth–Emmons reaction
  • Aza-Michael addition

are commonly employed to modify the compound for improved efficacy or specificity in biological applications .

Case Studies

Several studies have explored the applications and effects of This compound :

Study ReferenceFocusFindings
Janus Kinase InhibitionDemonstrated significant inhibition of Janus kinases in vitro, suggesting potential therapeutic applications in autoimmune diseases.
Anticancer ActivityInvestigated the compound's effects on various cancer cell lines, showing promising results that warrant further exploration.
PharmacokineticsEvaluated the absorption, distribution, metabolism, and excretion properties of related compounds to inform drug development strategies.

Mechanism of Action

The mechanism of action of (3S,4S)-4-(Azetidin-1-yl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. These could include:

    Binding to Receptors: The compound may interact with specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Efficiency : High yields (>90%) for azetidine-containing compounds (e.g., TFA salts in ) suggest scalable methods applicable to the target compound, though stereochemical control remains a challenge.

Functional Group Trade-offs : Carboxamide’s stability and polarity contrast with carboxylic acid’s reactivity and tert-Boc’s transient protection, guiding functionalization strategies.

Structural Complexity : Bulky substituents (e.g., isothiochroman in 9b) complicate synthesis but may improve target selectivity, whereas the target compound’s simplicity favors metabolic stability.

Biological Activity

(3S,4S)-4-(Azetidin-1-yl)piperidine-3-carboxamide is a heterocyclic compound notable for its unique structural features, which include a piperidine ring and an azetidine moiety. Its molecular formula is C13H20N2OC_{13}H_{20}N_2O with a molar mass of approximately 297.28 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a Janus kinase (JAK) inhibitor, which is relevant for treating autoimmune diseases.

The biological activity of This compound is primarily attributed to its ability to modulate JAK signaling pathways. JAKs are critical in mediating cytokine signaling, which plays a significant role in inflammation and immune responses. By inhibiting these kinases, the compound may reduce the pathological effects associated with autoimmune conditions such as rheumatoid arthritis and lupus.

Pharmacological Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial, anticancer, and anti-inflammatory properties. For instance:

  • Antimicrobial Activity : Compounds similar to This compound have shown efficacy against various bacterial strains.
  • Anticancer Activity : Research indicates that these compounds can induce apoptosis in cancer cell lines, suggesting potential applications in oncology.
  • Anti-inflammatory Activity : The compound's role as a JAK inhibitor highlights its potential in managing inflammatory diseases.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
(3R,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamideStereoisomer with reversed configurationPotentially similar activity
AzelnidipineDihydropyridine calcium channel blockerAntihypertensive
1-(Azetidin-3-yl)piperidineContains an azetidine ringAntimicrobial
Piperidinyl azetidine derivativesVarious substitutions on piperidine or azetidineDiverse biological activities

This comparative analysis illustrates how variations in stereochemistry and substituent groups can significantly influence biological activity and therapeutic potential.

Study on Autoimmune Disease Models

In a recent study involving lupus disease models using DBA/1 mice, the administration of This compound demonstrated significant reductions in auto-antibody titers. Mice treated with varying doses showed improved clinical outcomes compared to vehicle-treated controls. The study utilized ELISA to measure specific auto-antibodies such as anti-dsDNA and anti-Sm/nRNP post-treatment .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of This compound with JAK enzymes. These studies indicated favorable interactions, suggesting that the compound could effectively inhibit JAK activity. The docking results provided insights into the ligand-receptor interactions that underpin its biological efficacy.

Q & A

Q. Basic

  • HPLC : Use C18 columns with UV detection (λ = 210–254 nm) to quantify purity ≥98% .
  • LC-MS : Confirms molecular ion ([M+H]⁺) and detects low-level impurities (e.g., unreacted intermediates) .
  • Elemental analysis : Validates stoichiometric composition within ±0.4% deviation.

Strategies to improve solubility for in vitro assays.

Q. Advanced

  • Salt formation : Convert free base to hydrochloride salt (common for piperidine derivatives ).
  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers.
  • Prodrug derivatization : Temporarily esterify the carboxamide to enhance membrane permeability .

Handling and storage recommendations to ensure compound stability.

Q. Basic

  • Storage : -20°C under argon in amber vials to prevent oxidation and photodegradation .
  • Handling : Use anhydrous conditions (glovebox) and avoid prolonged exposure to humidity.

How to troubleshoot unexpected byproducts during amide bond formation?

Advanced
Common byproducts include:

  • Over-alkylation : Use bulky protecting groups (e.g., Boc) on the piperidine nitrogen to limit reactivity .
  • Racemization : Employ low-temperature (-78°C) coupling with HATU/DIPEA to preserve stereochemistry .
  • Purification : Gradient elution in reverse-phase HPLC isolates target compound from byproducts .

What are the key spectroscopic markers in IR and MS for structural confirmation?

Q. Basic

  • IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch of carboxamide) and ~3300 cm⁻¹ (N-H stretch) .
  • MS : Molecular ion peak matching theoretical m/z (e.g., [M+H]⁺ = 224.2) and fragment ions corresponding to azetidine (C₃H₇N⁺, m/z = 57) .

Approaches to validate target engagement in enzyme inhibition assays.

Q. Advanced

  • Competitive binding assays : Use fluorescent probes (e.g., TAMRA-labeled analogs) to measure Ki values via fluorescence polarization .
  • Mutagenesis studies : Engineer enzyme active-site residues (e.g., Asp → Ala) and assess inhibition loss to confirm binding specificity.
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, Kd) for structure-activity relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.